2-Thiopheneethanol
Overview
Description
2-Thiopheneethanol is a compound that is structurally related to thiophene, a sulfur-containing heterocycle. The compound is characterized by the presence of an ethanol group attached to the thiophene ring. While the provided papers do not directly discuss 2-Thiopheneethanol, they do provide insights into the chemistry of thiophene derivatives, which can be extrapolated to understand the properties and reactivity of 2-Thiopheneethanol.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene involves a five-step process starting from di-2-thenoylmethane . Similarly, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene is achieved by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane . These methods suggest that the synthesis of 2-Thiopheneethanol would likely involve a multi-step process, potentially starting with a halogenated thiophene and introducing the ethanol group through subsequent reactions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their electronic properties. For instance, the introduction of iodine atoms in the 2,6-diiododithieno[3,2-b:2',3'-d]thiophene molecule alters its electronic properties compared to its parent molecule . Similarly, the addition of dimethylsilyl groups to the thiophene ring in 2,3,4,5-tetrakis(dimethylsilyl)thiophene affects its structure and electronic properties . These findings suggest that the molecular structure of 2-Thiopheneethanol, particularly the position and nature of the substituents, would play a crucial role in determining its electronic and chemical behavior.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. The paper on 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene discusses its reactivity in cycloaddition reactions, yielding different adducts . The reactivity of 2-Thiopheneethanol would likely be influenced by both the thiophene ring and the ethanol group, allowing for a range of possible chemical transformations, such as electrophilic aromatic substitution or nucleophilic addition reactions at the ethanol moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are diverse and can be tuned by modifying their structure. For example, the electrochromic properties of copolymers based on 2-(anthracen-9-yl)thiophene can be adjusted by changing the comonomer and polymerization solvent . The introduction of various terminal groups to thiophene/phenylene co-oligomers affects their solubility and optoelectronic properties . These insights imply that 2-Thiopheneethanol's properties would be influenced by its functional groups, potentially leading to applications in materials science or as an intermediate in organic synthesis.
Scientific Research Applications
Antithrombotics
- Application Summary: 2-Thiopheneethanol is used as an intermediate in the production of antithrombotic drugs . Antithrombotics are medications that reduce the formation of blood clots, which can lead to serious conditions like stroke and heart attacks.
- Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of effective antithrombotic drugs. These drugs have been shown to reduce the risk of thrombotic stroke in patients .
Ticlopidine Intermediate
- Application Summary: 2-Thiopheneethanol is also used as an intermediate in the synthesis of Ticlopidine , a medication used to reduce the risk of stroke. It’s an antiplatelet drug that works by making the platelets in the blood less likely to clot.
- Results or Outcomes: The use of 2-Thiopheneethanol in the synthesis of Ticlopidine contributes to the production of this important medication. Ticlopidine has been shown to be effective in both primary and secondary stroke prevention .
Fluorescent Markers for Biopolymers
- Application Summary: 2-Thiopheneethanol is used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers .
- Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of these fluorescent markers, which can be used to label and visualize biopolymers .
Conductive Polymers
- Application Summary: 2-Thiopheneethanol is used as an intermediate in the production of conductive polymers . These polymers have applications in polymer electroluminescence, which is important in materials science .
- Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of conductive polymers, which have a wide range of applications in electronics and materials science .
Synthesis of Sulfentanyl
- Application Summary: 2-Thiopheneethanol is used in the preparation of biologically active compounds such as the analgesic Sulfentanyl .
- Results or Outcomes: The use of 2-Thiopheneethanol in the synthesis of Sulfentanyl contributes to the production of this important medication. Sulfentanyl is a potent synthetic opioid analgesic drug .
Conductive Polymers
- Application Summary: 2-Thiopheneethanol is used as an intermediate in the production of conductive polymers . These polymers have applications in polymer electroluminescence, which is important in materials science .
- Results or Outcomes: The use of 2-Thiopheneethanol in this context contributes to the production of conductive polymers, which have a wide range of applications in electronics and materials science .
Future Directions
properties
IUPAC Name |
2-thiophen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOFTHFJMLIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063840 | |
Record name | 2-Thiopheneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneethanol | |
CAS RN |
5402-55-1 | |
Record name | 2-Thiopheneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5402-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiopheneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiopheneethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiopheneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophen-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiopheneethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332ZDU4HDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.